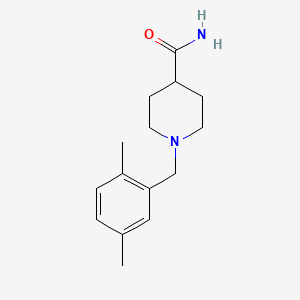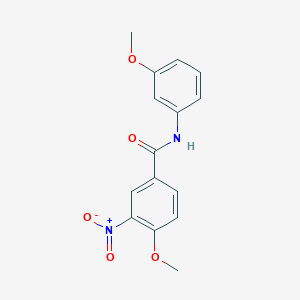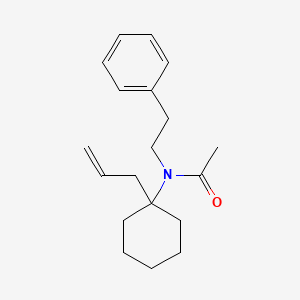
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide, commonly known as FBPA, is a chemical compound that has gained significant attention in the field of cancer research. It is a small molecule inhibitor that targets the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer, including breast, lung, and kidney cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
FBPA works by inhibiting the activity of CA IX, which is an enzyme that plays a crucial role in regulating the pH of cancer cells. Cancer cells have a higher metabolic rate than normal cells, which leads to the production of acidic waste products. CA IX helps cancer cells to maintain a neutral pH, which is necessary for their survival. By inhibiting the activity of CA IX, FBPA disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
FBPA has been shown to have a selective inhibitory effect on CA IX, with minimal effects on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of FBPA. FBPA has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBPA has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. FBPA has also been shown to have a high affinity for CA IX, making it an effective inhibitor. However, one limitation of FBPA is that it may not be effective in all types of cancer, as not all cancer cells overexpress CA IX.
Direcciones Futuras
There are several future directions for research on FBPA. One potential application is in combination therapy with other cancer treatments, such as immunotherapy. FBPA may also have potential as a diagnostic tool for detecting CA IX expression in cancer cells. Additionally, further research is needed to understand the mechanisms of resistance to FBPA and to develop strategies to overcome resistance. Overall, FBPA has shown promise as a potential cancer therapy and warrants further investigation.
Métodos De Síntesis
FBPA can be synthesized using a multistep process that involves the reaction of 2-fluorobenzylamine with phenylmethanesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure FBPA.
Aplicaciones Científicas De Investigación
FBPA has been extensively studied for its potential use in cancer therapy. In preclinical studies, FBPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells that overexpress CA IX. FBPA has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-19(17,18)16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQUZMARTWRXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)







![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)